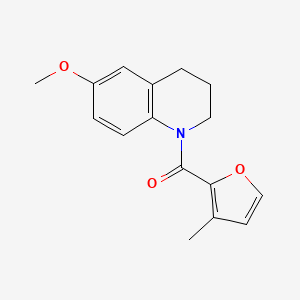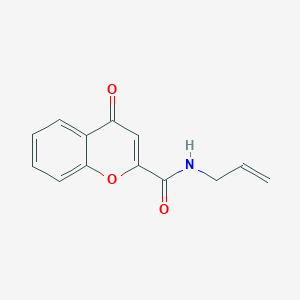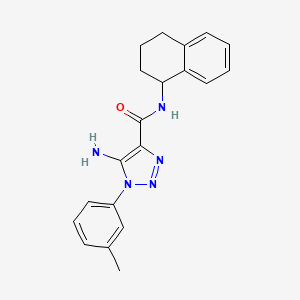![molecular formula C17H21N3O2 B7539297 1-[4-[[2-(4-Methylphenyl)-1,3-oxazol-4-yl]methyl]piperazin-1-yl]ethanone](/img/structure/B7539297.png)
1-[4-[[2-(4-Methylphenyl)-1,3-oxazol-4-yl]methyl]piperazin-1-yl]ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[4-[[2-(4-Methylphenyl)-1,3-oxazol-4-yl]methyl]piperazin-1-yl]ethanone, also known as MPEP, is a selective antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5). It was first synthesized in 1997 by a team of researchers at the University of California, San Francisco, led by Dr. P. Jeffrey Conn. Since then, MPEP has been widely used in scientific research to investigate the role of mGluR5 in various physiological and pathological processes.
Mecanismo De Acción
1-[4-[[2-(4-Methylphenyl)-1,3-oxazol-4-yl]methyl]piperazin-1-yl]ethanone acts as a selective antagonist of mGluR5, which is a G protein-coupled receptor that is widely distributed in the brain. When activated by glutamate, mGluR5 triggers a series of intracellular signaling pathways that can modulate neuronal excitability and synaptic plasticity. By blocking the activation of mGluR5, 1-[4-[[2-(4-Methylphenyl)-1,3-oxazol-4-yl]methyl]piperazin-1-yl]ethanone can modulate these signaling pathways and affect various physiological and pathological processes.
Biochemical and Physiological Effects:
1-[4-[[2-(4-Methylphenyl)-1,3-oxazol-4-yl]methyl]piperazin-1-yl]ethanone has been shown to have a wide range of biochemical and physiological effects, depending on the specific experimental conditions and target tissues. For example, 1-[4-[[2-(4-Methylphenyl)-1,3-oxazol-4-yl]methyl]piperazin-1-yl]ethanone has been shown to reduce the expression of inflammatory cytokines in brain tissue, suggesting a potential anti-inflammatory effect. 1-[4-[[2-(4-Methylphenyl)-1,3-oxazol-4-yl]methyl]piperazin-1-yl]ethanone has also been shown to modulate the release of neurotransmitters such as dopamine and serotonin, suggesting a potential role in the regulation of mood and behavior.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 1-[4-[[2-(4-Methylphenyl)-1,3-oxazol-4-yl]methyl]piperazin-1-yl]ethanone in scientific research is its high selectivity and specificity for mGluR5. This allows researchers to investigate the role of mGluR5 in various physiological and pathological processes with minimal interference from other signaling pathways. However, one limitation of using 1-[4-[[2-(4-Methylphenyl)-1,3-oxazol-4-yl]methyl]piperazin-1-yl]ethanone is its relatively low potency compared to other mGluR5 antagonists. This can limit its effectiveness in certain experimental conditions and may require higher concentrations or longer exposure times.
Direcciones Futuras
There are many potential future directions for research on 1-[4-[[2-(4-Methylphenyl)-1,3-oxazol-4-yl]methyl]piperazin-1-yl]ethanone and its role in various physiological and pathological processes. For example, further studies are needed to investigate the potential therapeutic applications of 1-[4-[[2-(4-Methylphenyl)-1,3-oxazol-4-yl]methyl]piperazin-1-yl]ethanone in anxiety disorders, drug addiction, and other psychiatric disorders. Additionally, more research is needed to understand the molecular mechanisms underlying the effects of 1-[4-[[2-(4-Methylphenyl)-1,3-oxazol-4-yl]methyl]piperazin-1-yl]ethanone on neuronal excitability and synaptic plasticity. Finally, the development of more potent and selective mGluR5 antagonists could further enhance the utility of 1-[4-[[2-(4-Methylphenyl)-1,3-oxazol-4-yl]methyl]piperazin-1-yl]ethanone in scientific research and potential clinical applications.
Métodos De Síntesis
The synthesis of 1-[4-[[2-(4-Methylphenyl)-1,3-oxazol-4-yl]methyl]piperazin-1-yl]ethanone involves a series of chemical reactions starting from commercially available starting materials. The key step is the formation of the oxazole ring through a cyclization reaction, followed by the coupling of the piperazine and benzyl groups. The final product is obtained after purification by column chromatography and recrystallization.
Aplicaciones Científicas De Investigación
1-[4-[[2-(4-Methylphenyl)-1,3-oxazol-4-yl]methyl]piperazin-1-yl]ethanone has been used in a wide range of scientific studies to investigate the role of mGluR5 in various physiological and pathological processes. For example, 1-[4-[[2-(4-Methylphenyl)-1,3-oxazol-4-yl]methyl]piperazin-1-yl]ethanone has been shown to reduce anxiety-like behavior in animal models, suggesting a potential therapeutic application in anxiety disorders. 1-[4-[[2-(4-Methylphenyl)-1,3-oxazol-4-yl]methyl]piperazin-1-yl]ethanone has also been used to investigate the role of mGluR5 in drug addiction, as it has been shown to reduce the reinforcing effects of drugs such as cocaine and alcohol.
Propiedades
IUPAC Name |
1-[4-[[2-(4-methylphenyl)-1,3-oxazol-4-yl]methyl]piperazin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O2/c1-13-3-5-15(6-4-13)17-18-16(12-22-17)11-19-7-9-20(10-8-19)14(2)21/h3-6,12H,7-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUYZXNIJZWAPKG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC(=CO2)CN3CCN(CC3)C(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[4-[[2-(4-Methylphenyl)-1,3-oxazol-4-yl]methyl]piperazin-1-yl]ethanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(3-cyanophenyl)methyl]-N-methyloxane-4-carboxamide](/img/structure/B7539215.png)
![N~1~-cyclooctyl-N~3~-[(4-methoxyphenyl)sulfonyl]-beta-alaninamide](/img/structure/B7539219.png)
![N,3-dimethyl-N-[(1-methylpyrazol-4-yl)methyl]furan-2-carboxamide](/img/structure/B7539227.png)



![N-(2-methoxyethyl)-2-{[4-oxo-3-(tetrahydrofuran-2-ylmethyl)-3,4-dihydroquinazolin-2-yl]thio}acetamide](/img/structure/B7539253.png)
![N-[(3-cyanophenyl)methyl]-N,6-dimethylpyridine-2-carboxamide](/img/structure/B7539263.png)
![2-oxo-N-[3-(1H-pyrazol-5-yl)phenyl]-6-(trifluoromethyl)-1H-pyridine-3-carboxamide](/img/structure/B7539272.png)
![Cyclopropyl-[4-(6-methylpyridine-3-carbonyl)piperazin-1-yl]methanone](/img/structure/B7539275.png)
![3-[(2-bromobenzyl)thio]-4-methyl-4H-1,2,4-triazole](/img/structure/B7539286.png)
![N-[(4-cyanophenyl)methyl]-2-(2,4-dichlorophenoxy)-N-methylacetamide](/img/structure/B7539294.png)
![2-[4-(difluoromethoxy)phenyl]-N-[3-(imidazol-1-ylmethyl)phenyl]acetamide](/img/structure/B7539304.png)
